3-Chloro-2,6-dimethylquinolin-4(1H)-one belongs to the class of quinolone derivatives, which are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The compound is synthesized from simpler quinoline derivatives through specific halogenation and functionalization reactions .
The synthesis of 3-chloro-2,6-dimethylquinolin-4(1H)-one can be achieved through several methods, primarily focusing on halogenation reactions. One effective method involves the use of hypervalent iodine reagents for regioselective chlorination:
This method has demonstrated high yields (up to 86%) for chlorinated products under optimized conditions.
The molecular structure of 3-chloro-2,6-dimethylquinolin-4(1H)-one can be described as follows:
The spatial arrangement of these groups contributes significantly to the compound's chemical reactivity and interaction with biological targets .
3-Chloro-2,6-dimethylquinolin-4(1H)-one participates in various chemical reactions due to its electrophilic nature:
These reactions are crucial for modifying the compound to enhance its properties for specific applications.
The mechanism of action of 3-chloro-2,6-dimethylquinolin-4(1H)-one primarily revolves around its interaction with biological macromolecules:
This multifaceted mechanism underpins its potential as a therapeutic agent.
The physical and chemical properties of 3-chloro-2,6-dimethylquinolin-4(1H)-one include:
These properties make it suitable for various applications in organic synthesis and pharmaceuticals.
3-Chloro-2,6-dimethylquinolin-4(1H)-one has several notable applications:
Single-crystal X-ray diffraction studies of closely related chloro-methylquinoline derivatives reveal essential features of the molecular framework expected for 3-Chloro-2,6-dimethylquinolin-4(1H)-one. The quinoline core exhibits near-planarity between the pyridine and fused benzene rings, with typical dihedral angles between these ring systems measuring less than 1° (e.g., 0.28° in 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one) [9]. This planarity facilitates extended π-conjugation across the bicyclic system. The chloro substituent at position 3 and methyl groups at positions 2 and 6 introduce significant steric effects that influence molecular packing.
Crystallographic analysis demonstrates that the 4(1H)-one functionality participates in hydrogen-bonded dimers via intermolecular N—H···N interactions (N···N distance = 3.297 Å) [9]. These dimers are further stabilized by offset π-π stacking interactions between pyridine rings, with centroid-centroid distances measuring approximately 3.94 Å. The chloro substituent affects molecular conformation, with the C-Cl bond adopting an orientation nearly perpendicular to the quinoline plane to minimize steric clashes with adjacent methyl groups [5]. Crystal packing is additionally influenced by weak C—H···π interactions (3.43–3.86 Å) and van der Waals forces between hydrophobic methyl substituents [3] [9].
Table 1: Key Crystallographic Parameters for Related Quinoline Structures
Compound | Crystal System | Dihedral Angle (°) | N—H···N Distance (Å) | π-π Stacking (Å) |
---|---|---|---|---|
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one | Triclinic, P1 | 57.84 (between quinoline and pendant phenyl) | 3.297 | 3.941 |
1-Acetyl-3-chloro-2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-ol | Not specified | Not specified | Not analyzed | Not observed |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis of 3-Chloro-2,6-dimethylquinolin-4(1H)-one analogues reveals characteristic signals for the methyl substituents: the C2-methyl appears as a singlet at approximately δ 2.37–2.72 ppm, while the C6-methyl resonates as a singlet near δ 2.42 ppm. The N1-H proton is observed as a broad singlet in the range δ 10.5–12.0 ppm, demonstrating significant hydrogen bonding capacity. Aromatic protons display distinctive patterns in the δ 6.5–8.5 ppm region, with the C5-H appearing downfield due to the anisotropic effect of the carbonyl group [1] [3].
¹³C NMR spectra exhibit key signals corresponding to the C4 carbonyl carbon (δ 170–180 ppm), the quaternary carbons adjacent to chlorine (C3, δ 110–120 ppm), and methyl carbons (δ 17–25 ppm). The chemical shift of C4 is diagnostic for the keto form, as enolic forms would appear significantly downfield (δ > 180 ppm) [1] [10].
Infrared Spectroscopy:IR spectroscopy provides definitive evidence for functional groups, with characteristic absorptions observed at:
The absence of a broad O-H stretch above 3200 cm⁻¹ confirms the dominance of the keto tautomer in solid-state and solution phases. The carbonyl stretching frequency is lower than typical ketones (1710 cm⁻¹) due to conjugation with the quinoline π-system and intramolecular hydrogen bonding [6].
UV-Visible Spectroscopy:UV-Vis spectra exhibit three major absorption bands characteristic of quinoline derivatives:
Substituents significantly influence absorption maxima, with the chloro group causing a 5–10 nm hypsochromic shift compared to unsubstituted analogues due to its electron-withdrawing inductive effect. The methyl groups induce minor bathochromic shifts through hyperconjugation [10].
Table 2: Characteristic Spectroscopic Signatures of 3-Chloro-2,6-dimethylquinolin-4(1H)-one
Spectroscopic Method | Key Assignments | Structural Information |
---|---|---|
¹H NMR | δ 2.37-2.72 (s, 3H, C6-CH₃), δ 2.42 (s, 3H, C2-CH₃), δ 10.5-12.0 (bs, 1H, N-H) | Methyl environments, hydrogen bonding |
¹³C NMR | δ 170-180 (C=O), δ 110-120 (C-Cl), δ 17-25 (CH₃) | Carbonyl identity, electronic effects of chlorine |
IR | 1660-1640 cm⁻¹ (C=O), 3150-3000 cm⁻¹ (N-H) | Tautomeric form, hydrogen bonding |
UV-Vis | 220-240 nm, 270-290 nm, 310-330 nm | Electronic transitions, substituent effects |
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide crucial insights into the electronic structure and reactivity of 3-Chloro-2,6-dimethylquinolin-4(1H)-one. Geometry optimizations reproduce experimental bond lengths and angles with <2% deviation, validating the computational approach [6] [10]. Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is predominantly localized on the benzene ring and nitrogen atom, while the lowest unoccupied molecular orbital (LUMO) shows significant density on the pyridinone ring and carbonyl carbon. This electronic arrangement facilitates electrophilic attack at nitrogen and nucleophilic attack at C4.
The HOMO-LUMO energy gap, a key indicator of kinetic stability and chemical reactivity, is calculated at approximately 4.5 eV. This value suggests moderate stability consistent with quinoline derivatives. Natural Bond Orbital (NBO) analysis quantifies intramolecular charge transfer interactions, revealing significant electron donation from nitrogen lone pairs to the σ* orbital of the carbonyl group (stabilization energy ≈ 25 kJ/mol) and hyperconjugative interactions between methyl groups and the quinoline π-system [6].
Electrostatic potential mapping demonstrates regions of high electron density (negative potential) around the carbonyl oxygen and nitrogen atoms, while the chlorine atom and methyl groups exhibit relatively positive potentials. The molecular dipole moment, calculated at approximately 4.0 Debye, reflects significant charge separation maintained in the planar structure. These computational findings correlate with observed reactivity patterns: the oxygen and nitrogen sites serve as hydrogen bond acceptors, while the chloro-substituted carbon is susceptible to nucleophilic substitution [10].
The 4(1H)-one functionality exhibits a complex tautomeric equilibrium between the keto form (4-oxo) and enol form (4-hydroxy). Experimental and computational evidence strongly favors the keto tautomer in both solid and solution phases. The presence of the electron-withdrawing chlorine atom at position 3 stabilizes the keto form through inductive effects, increasing the energy barrier for tautomerization by approximately 15 kJ/mol compared to unsubstituted analogues [6].
Infrared spectroscopy provides direct evidence for the keto form through the characteristic carbonyl stretch at 1660–1640 cm⁻¹ and the absence of O-H stretching vibrations above 3200 cm⁻¹. NMR spectroscopy further confirms this assignment, with the N-H proton observed near δ 11 ppm and no detectable signal corresponding to an enolic proton [1]. The chemical shift of the C4 carbon (δ 170–180 ppm) in ¹³C NMR spectra is incompatible with an enol structure, which would resonate near δ 150 ppm.
DFT calculations predict the keto form to be energetically favored by 25–30 kJ/mol over the enol form in the gas phase. Solvent effects significantly influence the tautomeric equilibrium, with polar aprotic solvents (DMSO) further stabilizing the keto form through enhanced solute-solvent interactions. The tautomerization barrier is calculated at approximately 120 kJ/mol, indicating that interconversion is slow at room temperature [6] [10].
The chlorine substituent exerts a profound influence on the tautomeric equilibrium through both electronic and steric effects. Natural Population Analysis reveals that chlorine increases the positive charge at C4 by approximately 0.1 atomic units compared to non-chlorinated analogues, enhancing electrophilicity and favoring nucleophilic attack over proton transfer. Additionally, the chlorine atom creates steric hindrance that impedes the molecular reorganization required for enolization. These combined effects result in a tautomeric equilibrium constant (Kₜ) of <10⁻⁴ in favor of the keto form under standard conditions [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3